lividomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lividomycin A is a broad-spectrum aminoglycoside antibiotic. It is effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis, and Pseudomonas aeruginosa .
準備方法
Synthetic Routes and Reaction Conditions: Lividomycin A is typically synthesized through a series of glycosylation reactions involving the attachment of various sugar moieties to a central aminocyclitol core. The synthetic route involves the use of protected intermediates to ensure selective glycosylation at specific positions .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the bacterium Streptomyces lividus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
化学反応の分析
Types of Reactions: Lividomycin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the amino groups, converting them to their corresponding amines.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Lividomycin A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial ribosomes.
Medicine: It is investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: this compound is used in the development of new antibiotics and as a reference compound in quality control processes
作用機序
Lividomycin A is part of the neomycin family of aminoglycosides, which includes compounds such as paromomycin, neomycin B, and ribostamycin. These compounds share a central 2-deoxystreptamine core with various sugar attachments . Compared to other aminoglycosides like kanamycin and gentamicin, which have different substitution patterns on the 2-deoxystreptamine core, this compound exhibits unique binding interactions with bacterial ribosomes .
類似化合物との比較
- Paromomycin
- Neomycin B
- Ribostamycin
- Kanamycin
- Gentamicin
Lividomycin A’s unique structural features and broad-spectrum activity make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
36441-41-5 |
---|---|
分子式 |
C29H55N5O18 |
分子量 |
761.8 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChIキー |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。